molecular formula C18H17N3O2S B2571534 3-(1-(thiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034517-36-5

3-(1-(thiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No. B2571534
CAS RN: 2034517-36-5
M. Wt: 339.41
InChI Key: JLCPUOCPDAUSSB-UHFFFAOYSA-N
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Description

3-(1-(thiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a quinazolinone derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Structural Characterization

  • A novel bis benzoxazin-4-one derivative was synthesized and utilized to construct a new series of bis quinazolin-4(3H)-one derivatives, including those with piperidine substitutions, showcasing the compound's structural versatility and potential for further chemical modifications (El-Shahawi et al., 2016).
  • Another study focused on the synthesis of 2-methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl thiophene-2-carboxylate, demonstrating the compound's planar structure and the interactions that contribute to its three-dimensional array formation, underlining the significance of its structural features (El-Azab et al., 2012).

Biological Activities

  • The antimicrobial activity of some new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives was studied, showing the compound's potential in fighting bacterial and fungal infections. This highlights the compound's relevance in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
  • Quinazolin-4-ones connected to 1,3-thiazole exhibited antibacterial action against Mycobacterium tuberculosis, suggesting the compound's utility in developing anti-tubercular agents. This research underscores the compound's potential in addressing tuberculosis, a significant global health challenge (Nagaladinne et al., 2020).
  • The synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents further emphasize the compound's role in combating Mycobacterium tuberculosis. This extensive evaluation supports the compound's exploration as a lead candidate for tuberculosis drug discovery (Odingo et al., 2014).

properties

IUPAC Name

3-[1-(thiophene-3-carbonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(13-7-9-24-11-13)20-8-3-4-14(10-20)21-12-19-16-6-2-1-5-15(16)18(21)23/h1-2,5-7,9,11-12,14H,3-4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCPUOCPDAUSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC=C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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